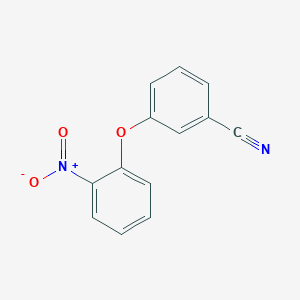

3-(2-Nitrophenoxy)benzonitrile

Description

3-(2-Nitrophenoxy)benzonitrile is a benzonitrile derivative featuring a 2-nitrophenoxy substituent at the meta position of the benzene ring. Its molecular formula is C₁₃H₉N₂O₃, with a molecular weight of 241.08 g/mol . It is synthesized via nucleophilic aromatic substitution between 2-fluoro-nitrobenzene and 3-hydroxybenzonitrile in the presence of K₂CO₃, followed by reduction to yield 3-(2-aminophenoxy)benzonitrile . This compound serves as a precursor for pharmaceuticals and agrochemical intermediates, leveraging its nitro group for further functionalization.

Properties

Molecular Formula |

C13H8N2O3 |

|---|---|

Molecular Weight |

240.21 g/mol |

IUPAC Name |

3-(2-nitrophenoxy)benzonitrile |

InChI |

InChI=1S/C13H8N2O3/c14-9-10-4-3-5-11(8-10)18-13-7-2-1-6-12(13)15(16)17/h1-8H |

InChI Key |

QYSXJBNDVXPLLG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=CC(=C2)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers of Nitrophenoxybenzonitrile

- 4-(2-Nitrophenoxy)benzonitrile (CAS 113344-23-3): This isomer has the nitrophenoxy group at the para position of the benzonitrile ring. While sharing the same molecular formula (C₁₃H₉N₂O₃), the altered substituent position may influence electronic properties (e.g., dipole moment) and reactivity in substitution reactions .

- 4-(4-Nitrophenoxy)benzonitrile (CAS 17076-68-5): The nitro group here is at the para position of the phenoxy ring.

Nitro-Substituted Benzonitriles Without Phenoxy Linkers

- 3-Nitrobenzonitrile (CAS 619-24-9) : The nitro group is directly attached to the benzonitrile ring. This structure lacks the ether linkage, reducing conformational flexibility and possibly increasing electron-withdrawing effects on the nitrile group. Such differences may affect applications in catalysis or polymer chemistry .

Functional Group Variations

Methoxy-Nitrobenzonitriles

- 3-Methoxy-4-nitrobenzonitrile (CAS 177476-75-4): The methoxy group at the meta position introduces electron-donating effects, which may counteract the electron-withdrawing nitro group. This balance could enhance solubility in polar solvents compared to 3-(2-nitrophenoxy)benzonitrile .

Amino-Substituted Analogs

- 3-(2-Aminophenoxy)benzonitrile: The reduced form of this compound, this compound replaces the nitro group with an amine. The amino group enables participation in coupling reactions (e.g., amide formation), making it valuable in drug discovery .

- 2-(3-Aminophenoxy)benzonitrile (3C): Features an amino group at the meta position of the phenoxy ring. This structural variation may enhance binding to biological targets, such as receptors in neurological studies .

Halogenated Derivatives

- 3-[2-Chloro-3-(trifluoromethyl)phenoxy]benzenamine (3D): Incorporates chlorine and trifluoromethyl groups, which increase lipophilicity (clogP = 1.36) and metabolic stability. Such properties are advantageous in pesticidal or antimicrobial applications compared to the nitro derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.